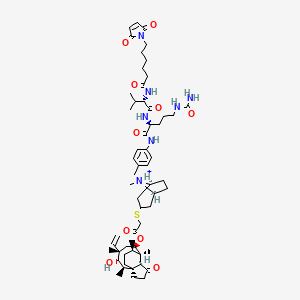

MC-Val-Cit-PAB-retapamulin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

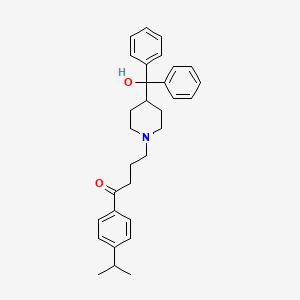

MC-Val-Cit-PAB-retapamulin is a drug-linker conjugate used in antibody-drug conjugates (ADC) that exhibits potent antitumor activity. It employs retapamulin, a ribosome inhibitor, connected via the ADC linker MC-Val-Cit-PAB . This compound is designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy tissues.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

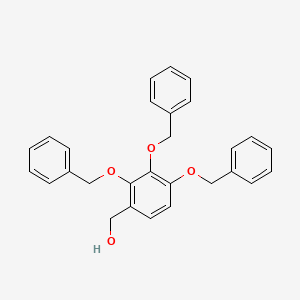

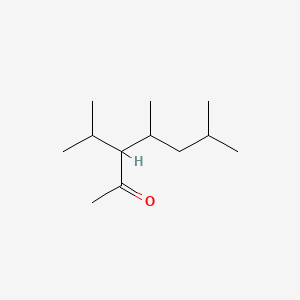

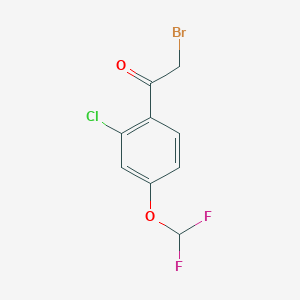

The synthesis of MC-Val-Cit-PAB-retapamulin involves multiple steps, starting with the preparation of the linker MC-Val-Cit-PAB. This linker is a bifunctional cathepsin-cleavable linker used in the construction of ADCs . The maleimide functionality of the linker allows for bioconjugation to thiols in monoclonal antibodies, while the benzyl alcohol can be used for constructing carbamate linkages with amine-containing payloads .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis of the linker and subsequent conjugation with retapamulin. The process requires stringent control of reaction conditions to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

MC-Val-Cit-PAB-retapamulin undergoes several types of chemical reactions, including:

Cleavage Reactions: The Val-Cit dipeptide motif is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes.

Bioconjugation Reactions: The maleimide functionality allows for bioconjugation to thiols in monoclonal antibodies.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Cathepsin B: An enzyme that cleaves the Val-Cit dipeptide motif.

Thiols: Used for bioconjugation with the maleimide functionality.

Major Products Formed

The major products formed from the reactions involving this compound include the cleaved linker and the released cytotoxic agent, retapamulin .

Wissenschaftliche Forschungsanwendungen

MC-Val-Cit-PAB-retapamulin has several scientific research applications, including:

Wirkmechanismus

MC-Val-Cit-PAB-retapamulin exerts its effects by inhibiting the initiation of protein synthesis. Retapamulin binds to a specific site on the 50S subunit of bacterial ribosomes, involving ribosomal protein L3 and the peptidyl transferase center . The Val-Cit-PAB linker is cleaved by cathepsin B in tumor lysosomes, releasing the cytotoxic agent retapamulin inside the target cell .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

MC-Val-Cit-PAB-MMAE: Another ADC linker that employs the Val-Cit dipeptide motif and is used in several approved ADCs.

MC-Val-Cit-PAB-SN38: A similar linker used in ADCs targeting different cytotoxic agents.

Uniqueness

MC-Val-Cit-PAB-retapamulin is unique due to its specific use of retapamulin as the cytotoxic agent, which targets bacterial ribosomes and inhibits protein synthesis . This makes it particularly effective in targeting cancer cells with minimal off-target effects .

Eigenschaften

Molekularformel |

C58H86N7O10S+ |

|---|---|

Molekulargewicht |

1073.4 g/mol |

IUPAC-Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate |

InChI |

InChI=1S/C58H85N7O10S/c1-9-56(6)32-45(57(7)36(4)24-26-58(37(5)52(56)71)27-25-44(66)51(57)58)75-49(70)34-76-42-30-40-20-21-41(31-42)65(40,8)33-38-16-18-39(19-17-38)61-53(72)43(14-13-28-60-55(59)74)62-54(73)50(35(2)3)63-46(67)15-11-10-12-29-64-47(68)22-23-48(64)69/h9,16-19,22-23,35-37,40-43,45,50-52,71H,1,10-15,20-21,24-34H2,2-8H3,(H5-,59,60,61,62,63,67,72,73,74)/p+1/t36-,37+,40-,41+,42?,43+,45-,50+,51+,52+,56-,57+,58+,65?/m1/s1 |

InChI-Schlüssel |

JYMCVUUKLDZABV-FWUPZJIZSA-O |

Isomerische SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4C[C@H]5CC[C@@H](C4)[N+]5(C)CC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)C |

Kanonische SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)[N+]5(C)CC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate](/img/structure/B13435835.png)

![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)

![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)